molecular formula C₁₂H₁₂O₆ B1155896 5-Methoxyisofraxidin

5-Methoxyisofraxidin

Cat. No.: B1155896
M. Wt: 252.22
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxyisofraxidin is a chemical compound for research use only. It is strictly intended for laboratory research purposes and is not classified or approved for use in humans or animals, nor as a drug, food additive, or for any therapeutic application. As a derivative of Isofraxidin, a natural hydroxycoumarin found in plants like Eleutherococcus senticosus and Fraxinus species , it is of significant interest in pharmacological research. Isofraxidin is recognized as a multi-target agent with diverse biological activities, including potent anti-inflammatory, antioxidant, neuroprotective, and anticancer effects . Its mechanisms of action involve the modulation of key inflammatory pathways, such as the inhibition of NF-κB activation and the reduction of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β . Studies indicate that Isofraxidin can cross the blood-brain barrier , and recent research has demonstrated its neuroprotective potential in a mouse model of Parkinson's disease, where it improved motor function and protected dopaminergic neurons . Furthermore, its anti-inflammatory properties have shown efficacy in mitigating cytokine release syndrome and protecting against acute lung and liver injury . The specific research value of the 5-Methoxy derivative can be further explored in these and other experimental models.

Properties

Molecular Formula

C₁₂H₁₂O₆

Molecular Weight

252.22

Synonyms

7-Hydroxy-5,6,8-trimethoxy-2H-chromen-2-one

Origin of Product

United States

Design and Synthesis of Analogs and Derivatives for Mechanistic Studies

The design of analogs is often guided by computational methods, such as molecular docking and dynamic simulations, which can predict the binding affinity of a compound to a specific biological target. nih.gov These in silico approaches help prioritize the synthesis of compounds with the highest potential for desired activity.

The synthesis of these analogs typically utilizes the same advanced synthetic methodologies employed for the total synthesis of the parent natural product. However, the synthetic route is often designed to be convergent, allowing for the late-stage introduction of diverse functional groups. This approach enables the rapid generation of a library of analogs for biological screening.

A study on methoxyflavone analogs highlighted the importance of the position of hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold for their cytotoxic activity. mdpi.comnih.gov For instance, the presence of these groups on adjacent carbons in ring B was found to be a critical factor for stronger activity. mdpi.com Such insights are invaluable for the rational design of more potent and selective analogs.

The synthesis of 5-methylisatin (B515603) derivatives as potential CDK2 inhibitors provides another example of rational drug design. nih.gov In this study, the isatin (B1672199) core was combined with various benzoylhydrazide substituents to explore the impact of different functional groups on binding affinity. nih.gov

Analog Design StrategySynthetic ApproachRationale for Mechanistic Studies
Modification of SubstituentsLate-stage functionalization of a common intermediate.To probe the role of specific functional groups in target binding and activity. nih.gov
Isosteric ReplacementSynthesis of analogs where a functional group is replaced by another with similar steric and electronic properties.To understand the importance of specific atoms or groups for biological function.
Conformational RestrictionIntroduction of structural elements that limit the flexibility of the molecule.To identify the bioactive conformation of the compound.

Systematic SAR studies, facilitated by the synthesis of diverse analogs, are crucial for optimizing the therapeutic potential of natural products and for developing new chemical probes to investigate biological processes. chemrxiv.org

Biosynthetic Pathways and Precursor Metabolism

Proposed Biosynthetic Routes and Enzymatic Systems

The proposed biosynthetic pathway to 5-Methoxyisofraxidin begins with precursors from the phenylpropanoid pathway and proceeds through several key intermediates, including other coumarins like scopoletin (B1681571) and fraxetin (B1674051). mdpi.com The final steps of this proposed pathway are particularly crucial in defining the unique structure of 5-Methoxyisofraxidin.

The journey from the primary metabolite L-phenylalanine initiates the phenylpropanoid pathway, leading to the formation of cinnamic acid and its hydroxylated derivatives. A pivotal intermediate in coumarin (B35378) biosynthesis is p-coumaric acid. This molecule undergoes a critical ortho-hydroxylation reaction, a step often catalyzed by cytochrome P450 enzymes, to form 2,4-dihydroxy-cinnamic acid. mdpi.comproquest.comresearchgate.net This is followed by a spontaneous intramolecular lactonization to yield the simple coumarin, umbelliferone (B1683723). mdpi.com

Further enzymatic modifications of umbelliferone lead to the formation of more complex coumarins. The biosynthesis of scopoletin (7-hydroxy-6-methoxycoumarin) from ferulic acid has been successfully engineered in Escherichia coli. nih.gov Fraxetin (7,8-dihydroxy-6-methoxycoumarin) is synthesized from scopoletin through hydroxylation at the C8 position, a reaction mediated by scopoletin 8-hydroxylase (S8H), a 2-oxoglutarate-dependent dioxygenase. proquest.comnih.gov

The final step in the biosynthesis of 5-Methoxyisofraxidin (also known as isofraxidin) is the methylation of fraxetin. mdpi.com This reaction is catalyzed by a coumarin O-methyltransferase (OMT), which transfers a methyl group to one of the hydroxyl groups of fraxetin to yield the final product. mdpi.com The enzymes responsible for the O-methylation of flavonoids and other phenylpropanoids are known as flavonoid O-methyltransferases (FOMTs) and belong to the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase superfamily. nih.govmdpi.comnih.gov

The proposed biosynthetic pathway for 5-Methoxyisofraxidin is summarized in the following table:

StepPrecursorProductKey Enzyme(s)
1p-Coumaric acid2,4-Dihydroxy-cinnamic acidCoumarate/cinnamate/ferulate 2-hydroxylase
22,4-Dihydroxy-cinnamic acidUmbelliferoneSpontaneous intramolecular lactonization
3UmbelliferoneEsculetinEsculetin synthase
4EsculetinScopoletinMethoxy (B1213986) transferases
5ScopoletinFraxetinScopoletin 8-hydroxylase (S8H)
6Fraxetin5-Methoxyisofraxidin Coumarin methyltransferase
This table is based on the proposed pathway described in the literature. mdpi.com

Elucidation of Precursor Incorporation and Metabolic Flux

The elucidation of biosynthetic pathways heavily relies on techniques that can trace the flow of atoms from precursors to final products. Isotopic labeling is a powerful tool for this purpose. nih.gov In the context of coumarin biosynthesis, feeding experiments with stable isotope-labeled precursors, such as ¹³C- or ²H-labeled phenylalanine or cinnamic acid, can be used to confirm their incorporation into the 5-Methoxyisofraxidin molecule. cdnsciencepub.comnih.gov Subsequent analysis of the labeled product by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can reveal the specific positions of the isotopes, thereby validating the proposed biosynthetic route.

Metabolic flux analysis (MFA) provides a quantitative understanding of the rates of metabolic reactions within a biological system. nih.govoup.comoup.compsu.edu While specific MFA studies on 5-Methoxyisofraxidin are not yet available, MFA of the broader phenylpropanoid pathway has been conducted in various plant systems. nih.govoup.comoup.compsu.edu These studies often employ stable isotope tracers to measure the flow of carbon through different branches of the pathway. nih.govoup.comoup.compsu.edu Such an approach could be applied to quantify the metabolic flux towards 5-Methoxyisofraxidin, identifying potential rate-limiting steps and bottlenecks in its production. This information is invaluable for developing strategies to enhance the yield of this compound through metabolic engineering.

Genetic and Metabolic Engineering Approaches for Research Production

The low abundance of many valuable natural products in their native plant sources has driven the development of metabolic engineering strategies for their production in microbial hosts. lbl.gov The heterologous production of coumarins has been successfully demonstrated in microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govresearchgate.netcore.ac.uknih.govresearchgate.netmdpi.com

The production of the 5-Methoxyisofraxidin precursors, umbelliferone and scopoletin, has been achieved in engineered E. coli. nih.govcore.ac.ukresearchgate.netmdpi.com This was accomplished by introducing the necessary plant-derived genes, such as those encoding 4-coumarate:CoA ligase (4CL) and feruloyl-CoA 6'-hydroxylase (F6'H), into the microbial host. core.ac.uk Furthermore, the biosynthesis of fraxetin from scopoletin has been demonstrated in E. coli through the heterologous expression of scopoletin 8-hydroxylase (S8H). nih.gov

Building on this research, the production of 5-Methoxyisofraxidin at a research scale through metabolic engineering appears feasible. This would involve the co-expression of the entire biosynthetic pathway in a suitable microbial host. The key steps would include:

Establishing the biosynthesis of the precursor fraxetin by introducing the genes for the enzymes that convert a common microbial metabolite, such as tyrosine, into fraxetin.

Identifying and cloning the specific coumarin O-methyltransferase responsible for the final methylation step that converts fraxetin to 5-Methoxyisofraxidin.

Combinatorial biosynthesis, which involves expressing genes from different organisms to create novel pathways, could also be employed to enhance the production of 5-Methoxyisofraxidin or to generate novel derivatives. nih.gov

The following table summarizes the key enzymes that could be targeted for the metabolic engineering of 5-Methoxyisofraxidin production:

EnzymeFunction in BiosynthesisPotential Engineering Strategy
Phenylalanine ammonia (B1221849) lyase (PAL)Converts L-phenylalanine to cinnamic acidOverexpression to increase precursor supply
Cinnamate 4-hydroxylase (C4H)Hydroxylates cinnamic acidCo-expression with PAL
4-Coumarate:CoA ligase (4CL)Activates p-coumaric acidEssential for the coumarin pathway
Feruloyl-CoA 6'-hydroxylase (F6'H)Catalyzes a key hydroxylation stepHeterologous expression in a microbial host
Scopoletin 8-hydroxylase (S8H)Converts scopoletin to fraxetinHeterologous expression in a microbial host
Coumarin O-methyltransferase (OMT)Catalyzes the final methylation to 5-MethoxyisofraxidinIdentification and heterologous expression

Mechanistic Investigations of Biological Activities

In Vitro Cellular and Molecular Target Engagement Studies

In vitro research has been instrumental in dissecting the molecular interactions of Isofraxidin (B1672238), revealing its engagement with key cellular targets involved in pathological processes.

Receptor Binding and Downstream Signaling Pathway Modulation

Isofraxidin has been shown to modulate several critical signaling pathways implicated in inflammation and cellular stress. A key target is the Toll-like receptor 4 (TLR4) signaling pathway. glpbio.com Isofraxidin has been found to directly inhibit the formation of the TLR4/myeloid differentiation protein-2 (MD-2) complex, which is crucial for the recognition of lipopolysaccharide (LPS) and the subsequent activation of downstream inflammatory cascades. glpbio.commdpi.com

The modulation of the TLR4 pathway is a central component of Isofraxidin's anti-inflammatory effects. By interfering with this initial step in the inflammatory response, Isofraxidin can prevent the activation of downstream signaling molecules. Notably, it has been demonstrated to inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govmdpi.com The MAPK family, including extracellular signal-regulated protein kinases 1 and 2 (ERK1/2) and p38 MAPK, are crucial transducers of extracellular signals to the nucleus, leading to the expression of inflammatory genes. nih.gov Studies have shown that Isofraxidin can decrease the phosphorylation of p38 and ERK1/2 in LPS-stimulated mouse peritoneal macrophages, thereby suppressing the inflammatory response. nih.gov

Furthermore, Isofraxidin's influence extends to the regulation of the AMP-activated protein kinase α (AMPKα) pathway. In studies related to metabolic disorders, treatment with Isofraxidin resulted in enhanced phosphorylation of AMPKα and its downstream target, acetyl-CoA carboxylase (ACC), suggesting a role in the regulation of cellular energy homeostasis and lipogenesis. rsc.org

Enzyme Kinetics and Inhibition/Activation Mechanisms

Isofraxidin has been identified as an inhibitor of several key enzymes involved in inflammation and tissue degradation. Its inhibitory actions contribute significantly to its therapeutic potential. The primary mechanism of enzyme inhibition by compounds like Isofraxidin is often through non-competitive or competitive inhibition, where the molecule binds to the enzyme or the enzyme-substrate complex to reduce its catalytic activity. wikipedia.orgnih.gov

A major target of Isofraxidin is cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govmdpi.com By attenuating the expression and likely the activity of COX-2, Isofraxidin can reduce the synthesis of these inflammatory mediators. mdpi.com

Another important class of enzymes inhibited by Isofraxidin are the matrix metalloproteinases (MMPs). Specifically, it has been shown to inhibit the expression of MMP-7 in human hepatoma cells. glpbio.com MMPs are a family of zinc-dependent endopeptidases that degrade extracellular matrix components, and their overexpression is associated with cancer cell invasion and tissue damage in inflammatory conditions. nih.gov Isofraxidin also inhibits the expression of ADAMTS-4 and ADAMTS-5 (a disintegrin and metalloproteinase with thrombospondin motifs), which are aggrecanases involved in cartilage degradation in osteoarthritis. mdpi.com

The compound also affects the activity of inducible nitric oxide synthase (iNOS), an enzyme that produces large quantities of nitric oxide (NO), a pro-inflammatory mediator. nih.govmdpi.com By attenuating the expression of iNOS, Isofraxidin reduces the production of NO. mdpi.com

Enzyme Target Effect of Isofraxidin Associated Pathway/Process Reference
Cyclooxygenase-2 (COX-2)Inhibition of expressionProstaglandin synthesis, Inflammation nih.govmdpi.com
Matrix Metalloproteinase-7 (MMP-7)Inhibition of expressionExtracellular matrix degradation, Cancer cell invasion glpbio.com
ADAMTS-4, ADAMTS-5Inhibition of expressionCartilage degradation, Osteoarthritis mdpi.com
Inducible Nitric Oxide Synthase (iNOS)Inhibition of expressionNitric oxide production, Inflammation nih.govmdpi.com
Acetyl-CoA Carboxylase (ACC)Enhanced phosphorylation (inactivation)Lipogenesis rsc.org

Gene Expression and Proteomic Alterations

The modulatory effects of Isofraxidin on signaling pathways and enzyme activity are reflected in downstream changes in gene and protein expression. Research has demonstrated that Isofraxidin can significantly alter the expression profile of cells, particularly under inflammatory conditions.

In LPS-stimulated macrophages, Isofraxidin has been shown to greatly inhibit the production of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) at both the protein and gene expression levels. nih.gov Similarly, it reduces the expression of other pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). mdpi.com This suppression of cytokine expression is a direct consequence of the inhibition of the NF-κB and MAPK signaling pathways. mdpi.comnih.gov

Proteomic analyses, while not extensively reported specifically for Isofraxidin, are a powerful tool for identifying global changes in protein expression. Based on its known mechanisms, a proteomics approach would likely reveal downregulation of proteins involved in inflammatory responses, cell adhesion, and extracellular matrix degradation, and upregulation of proteins associated with antioxidant defenses.

In Vivo Mechanistic Preclinical Research Models

Preclinical studies in animal models have provided further evidence for the mechanisms of action of Isofraxidin observed in vitro and have helped to elucidate its physiological effects.

Elucidation of Molecular Mechanisms in Model Organisms

In vivo studies have largely corroborated the in vitro findings. In a mouse model of LPS-induced inflammation, administration of Isofraxidin led to a significant reduction in the serum levels of TNF-α. nih.gov This was accompanied by decreased phosphorylation of p38 and ERK1/2 in peritoneal macrophages isolated from these mice, confirming the in vivo relevance of MAPK pathway inhibition. nih.gov

In a high-fat diet-induced model of non-alcoholic fatty liver disease in mice, Isofraxidin treatment was shown to inhibit hepatic lipid accumulation and injury. rsc.org Mechanistically, this was associated with the enhanced phosphorylation of AMPKα and ACC in the liver, leading to a reduction in the hepatic expression of lipogenic enzymes such as fatty acid synthase (FAS). rsc.org The study also found a significant reduction in infiltrating inflammatory cells (Kupffer cells and macrophages) and the expression of inflammatory cytokines like TNF-α and IL-6 in the liver tissue of Isofraxidin-treated mice. rsc.org This anti-inflammatory effect in vivo was correlated with the downregulation of TLR4 expression and NF-κB transcription. rsc.org

Furthermore, in a mouse model of LPS-induced cytokine release syndrome, Isofraxidin demonstrated protective effects in the lung and liver by inhibiting inflammation and oxidative stress. mdpi.com

Identification of Mechanistic Biomarkers

While specific mechanistic biomarkers for monitoring the therapeutic efficacy of Isofraxidin have not been formally established, the current understanding of its molecular targets allows for the proposal of several potential candidates.

Based on its mechanism of action, the following could serve as potential mechanistic biomarkers:

Phosphorylated p38 and ERK1/2: Levels of the activated forms of these MAPKs in target tissues or circulating cells could serve as direct indicators of target engagement and the inhibition of the MAPK signaling pathway. nih.gov

Serum levels of pro-inflammatory cytokines (TNF-α, IL-6): A reduction in the systemic levels of these cytokines would be a strong indicator of the anti-inflammatory efficacy of Isofraxidin. nih.govrsc.org

Expression of TLR4 and NF-κB: Monitoring the expression of these key upstream regulators of inflammation in relevant tissues could provide insight into the compound's activity. rsc.org

Hepatic enzyme levels (e.g., ALT, AST): In the context of liver injury, a decrease in the serum levels of these enzymes would serve as a biomarker of hepatoprotection.

Further research is needed to validate these potential biomarkers and to identify others that may be more specific to the action of Isofraxidin.

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The exploration of a compound's biological activity is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies, which investigate how a molecule's three-dimensional form and functional groups influence its biological effects, are fundamental in medicinal chemistry. These studies are often complemented by pharmacophore modeling, a computational method that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. While direct and extensive SAR and pharmacophore studies on 5-Methoxyisofraxidin are not widely documented in publicly available research, the broader class of coumarins, to which 5-Methoxyisofraxidin belongs, has been the subject of numerous such investigations. The insights gained from these studies on related coumarin (B35378) derivatives can provide a foundational understanding of the potential structure-activity landscape for 5-Methoxyisofraxidin.

Coumarins are a versatile class of natural products known for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.gov The biological profile of a coumarin derivative is heavily influenced by the nature and position of substituents on its benzopyrone core. nih.govresearchgate.net For instance, the presence, number, and type of substituents such as hydroxyl, methoxy (B1213986), and alkyl groups can dramatically alter a compound's activity and selectivity. nih.govresearchgate.net

In the context of anticancer activity, SAR studies on various coumarin derivatives have revealed that substitutions at different positions can lead to significant variations in cytotoxicity against cancer cell lines. rsc.org For example, some studies have shown that the incorporation of a catechol moiety can enhance cytotoxic activity. nih.gov Furthermore, the position of substituents is critical; for instance, SAR studies on O-prenylated coumarins demonstrated that substitution at the C6 position of the coumarin nucleus resulted in better anticancer activity compared to substitution at C8. nih.gov

Similarly, for antifungal activity, the presence of O-substitutions has been identified as essential. mdpi.com Studies have shown that the introduction of electron-withdrawing groups, such as a nitro group, can positively influence fungicidal activity. mdpi.com The nature of the substituent also plays a role, with the size of an introduced group on a 7-hydroxycoumarin framework correlating with its fungicidal efficacy. mdpi.com

Pharmacophore modeling for coumarin derivatives has been employed to distill these structural insights into a three-dimensional map of essential features. nih.govresearchgate.net A pharmacophore model defines the spatial arrangement of key molecular features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, that are necessary for biological activity. nih.gov For coumarins, these models can help in the virtual screening of compound libraries to identify new derivatives with potentially enhanced activity. nih.gov

While these general principles for coumarins are well-established, specific pharmacophore models for the targets of 5-Methoxyisofraxidin have not been detailed in the available literature. The development of such models would be a crucial step in designing novel analogs with improved therapeutic properties.

Qualitative and Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This method goes beyond the qualitative observations of SAR by quantifying the relationship, allowing for the prediction of the activity of novel, unsynthesized compounds. researchgate.netnih.gov QSAR models are built using molecular descriptors, which are numerical representations of the physicochemical properties of molecules, such as their electronic, steric, and hydrophobic characteristics.

For the broader class of coumarins, several QSAR studies have been conducted to understand the structural requirements for various biological activities. For instance, a QSAR study on the antifungal activity of coumarin derivatives against Macrophomina phaseolina revealed that the presence of multiple electron-withdrawing groups, particularly at the C-3 position, enhanced their inhibitory effects. nih.gov In another study focusing on the anticancer activity of coumarin derivatives, a 2D-QSAR model indicated that the inhibitory activity was strongly related to the dipole moment and the number of hydrogen bond donors. researchgate.netnih.gov

These studies underscore the utility of QSAR in identifying key molecular properties that govern the biological activity of coumarins. The general findings from QSAR studies on coumarin derivatives are summarized in the table below.

Biological ActivityKey Findings from QSAR Studies on Coumarin Derivatives
Antifungal The presence of multiple electron-withdrawing groups, especially at the C-3 position, enhances activity against M. phaseolina. nih.gov
Anticancer (CDK inhibition) Inhibitory activity is strongly correlated with the dipole moment and the number of hydrogen bond donors. researchgate.netnih.gov

It is important to note that specific QSAR models for 5-Methoxyisofraxidin are not available in the current scientific literature. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which would be invaluable for the rational design of more potent analogs.

Computational Approaches for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein or enzyme. nih.govresearchgate.net This technique provides valuable insights into the binding mode and affinity of a ligand, helping to elucidate the molecular basis of its biological activity. The information from docking studies can guide the optimization of lead compounds to improve their binding affinity and selectivity.

In the absence of specific molecular docking studies for 5-Methoxyisofraxidin, we can again turn to the broader coumarin literature to understand the general principles of their interactions with biological targets. Docking studies have been instrumental in understanding the mechanism of action for various coumarin derivatives. For example, in the context of antifungal activity, molecular docking has been used to elucidate the mode of inhibition of enzymes responsible for fungal growth. nih.gov

Similarly, for anticancer applications, docking studies of coumarin derivatives into the active sites of protein kinases, such as cyclin-dependent kinases (CDKs), have helped to understand the molecular interactions that lead to their inhibitory effects. researchgate.net These studies often reveal the importance of specific hydrogen bonds and hydrophobic interactions between the coumarin scaffold and the amino acid residues of the target protein.

A review of isofraxidin, a closely related compound, highlights its interaction with various inflammatory mediators like nuclear factor kappa-B (NF-κB), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs), suggesting potential targets for computational studies. nih.govresearchgate.netnih.gov Docking 5-Methoxyisofraxidin into the binding sites of these and other relevant targets could provide hypotheses about its mechanism of action and guide the design of future experimental studies.

The table below summarizes findings from molecular docking studies on related coumarin derivatives, which could inform potential interactions for 5-Methoxyisofraxidin.

Compound ClassTargetKey Interactions Observed in Docking Studies
Coumarin DerivativesAntifungal Enzyme TargetsElucidation of inhibitory binding modes. nih.gov
Coumarin DerivativesCyclin-Dependent Kinases (CDKs)Hydrogen bonding and hydrophobic interactions with active site residues. researchgate.net
Isoxazoline Derivatives (as an example of heterocyclic compounds)Protein Tyrosine KinaseStrong hydrogen bonding interactions with multiple amino acid residues. nih.gov

While these studies on related compounds provide a valuable framework, dedicated computational studies on the interaction of 5-Methoxyisofraxidin with its specific biological targets are necessary to fully understand its mechanistic underpinnings.

Metabolic Fate and Biotransformation Studies

In Vitro Metabolic Stability and Metabolite Profiling

In vitro studies using liver microsomes and hepatocytes are fundamental in predicting the metabolic stability and identifying the metabolic pathways of a compound.

The primary enzymatic pathways responsible for the biotransformation of isofraxidin (B1672238) involve Phase I and Phase II reactions.

Cytochrome P450 (CYP) Enzymes: Isofraxidin has been shown to interact with several key cytochrome P450 enzymes. In vitro studies using human liver microsomes have demonstrated that isofraxidin inhibits the activity of CYP1A2, CYP3A4, and CYP2E1. nih.govnih.govnih.gov Kinetic studies have further characterized these interactions, revealing that isofraxidin acts as a competitive inhibitor of CYP1A2 and CYP2E1, and a noncompetitive inhibitor of CYP3A4. nih.govnih.gov Furthermore, isofraxidin exhibits time-dependent inhibition of CYP3A4, suggesting that a metabolite may be responsible for the inactivation of this enzyme. nih.govnih.gov The inhibition of these major drug-metabolizing enzymes indicates a potential for drug-drug interactions when isofraxidin is co-administered with other therapeutic agents that are substrates for these CYPs.

UDP-Glucuronosyltransferases (UGTs): Glucuronidation, a Phase II conjugation reaction, is a significant pathway in the metabolism of isofraxidin. nih.gov This process involves the transfer of glucuronic acid to the isofraxidin molecule, increasing its water solubility and facilitating its excretion.

There is currently no available information in the searched literature specifically implicating Monoamine Oxidase (MAO) in the metabolism of isofraxidin.

While comprehensive in vitro metabolite profiling data is limited in the provided search results, the involvement of CYP-mediated oxidation and UGT-mediated glucuronidation suggests the formation of hydroxylated and glucuronidated metabolites. The specific sites of hydroxylation on the isofraxidin molecule and the subsequent conjugation patterns are key areas for further investigation.

In Vivo Metabolic Pathway Elucidation in Preclinical Models

Studies in preclinical models, primarily rats, have provided insights into the absorption, distribution, metabolism, and excretion (ADME) of isofraxidin.

Following oral administration in rats, isofraxidin is absorbed, with pharmacokinetic studies revealing its presence in plasma. nih.gov The compound exhibits a relatively rapid absorption, with the time to reach maximum plasma concentration (Tmax) reported to be around 0.23 hours for the pure compound. nih.gov The elimination half-life (t1/2) has been reported to be approximately 4.262 hours when administered as part of an extract, and 7.89 hours for the pure compound, indicating a moderate rate of clearance from the plasma. nih.gov

Interplay with Endogenous Metabolic Networks through Toxicometabolomics

Toxicometabolomics studies aim to understand the interaction of xenobiotics with endogenous metabolic networks by analyzing global changes in small molecule profiles. While specific toxicometabolomics studies on 5-Methoxyisofraxidin or isofraxidin were not found in the search results, research on the broader class of coumarins provides some context. Coumarin (B35378) itself is known to cause toxicity in a species-specific manner, with a 3,4-epoxidation pathway leading to toxic metabolites being prominent in rodents. nih.gov In contrast, a 7-hydroxylation pathway is the major detoxification route in humans. nih.gov Such metabolic differences highlight the importance of understanding the specific metabolic pathways of individual coumarin derivatives like isofraxidin to assess their potential for disrupting endogenous metabolic networks.

Advanced Analytical and Characterization Methodologies

High-Resolution Mass Spectrometry Techniques (e.g., LC-MS/MS, Q-TOF-MS)

High-resolution mass spectrometry (HRMS) is indispensable for the definitive identification of 5-Methoxyisofraxidin. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) offer exceptional mass accuracy and the ability to perform fragmentation analysis for structural elucidation. researchgate.netiajps.com

In a typical analysis, the compound is first ionized, most commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. HRMS instruments like Q-TOF can measure the mass-to-charge ratio (m/z) of this molecular ion with high accuracy (typically within 5 ppm), allowing for the confident determination of its elemental formula (C₁₂H₁₂O₅). mdpi.comnih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insight by fragmenting the isolated molecular ion and analyzing the resulting product ions. For 5-Methoxyisofraxidin, the fragmentation pattern is characteristic of its coumarin (B35378) core and methoxy (B1213986) substituents. Common fragmentation pathways include the neutral loss of methyl radicals (•CH₃) and molecules of carbon monoxide (CO). This fragmentation data serves as a structural fingerprint, enabling the differentiation of 5-Methoxyisofraxidin from its isomers. mdpi.com UPLC-Q-TOF-MS has been successfully employed to identify coumarins and other constituents in the leaves of Acanthopanax senticosus and other medicinal plants. mdpi.comnih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for 5-Methoxyisofraxidin

Parameter Value/Description
Molecular FormulaC₁₂H₁₂O₅
Monoisotopic Mass236.0685 Da
Ionization ModeESI (+)
Predicted [M+H]⁺m/z 237.0757
Predicted Fragment 1m/z 222.0522 ([M+H - CH₃]⁺)
Predicted Fragment 2m/z 207.0288 ([M+H - 2CH₃]⁺)
Predicted Fragment 3m/z 194.0597 ([M+H - CH₃ - CO]⁺)

Note: The fragmentation data presented is predicted based on the chemical structure and common fragmentation patterns of methoxylated coumarins. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural elucidation of organic molecules like 5-Methoxyisofraxidin. researchgate.net Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the complete chemical structure, including the precise placement of substituents on the coumarin core, can be determined.

The ¹H NMR spectrum provides information about the number and chemical environment of protons. For 5-Methoxyisofraxidin, distinct signals are expected for the olefinic protons of the α-pyrone ring, the aromatic proton, and the protons of the three methoxy groups. mdpi.com The ¹³C NMR spectrum reveals the number of unique carbon atoms, with characteristic chemical shifts for the carbonyl carbon, olefinic carbons, aromatic carbons, and the methoxy carbons. The chemical shift of a methoxy group's carbon can be particularly indicative of its position on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 5-Methoxyisofraxidin

Position Atom Type Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Key HMBC Correlations
2C-~161H-3, H-4
3CH~6.3 (d, J ≈ 9.5 Hz)~113C-2, C-4, C-4a
4CH~7.9 (d, J ≈ 9.5 Hz)~144C-2, C-3, C-5, C-8a
4aC-~110H-3, H-4
5C-~149H-4, 5-OCH₃
6C-~140H-8, 6-OCH₃
7C-~153H-8, 7-OCH₃
8CH~6.8 (s)~99C-4a, C-6, C-7, C-8a
8aC-~145H-4, H-8
5-OCH₃OCH₃~3.9 (s)~61C-5
6-OCH₃OCH₃~3.9 (s)~56C-6
7-OCH₃OCH₃~4.0 (s)~56C-7

Note: This table represents predicted data based on the known structure of 5-Methoxyisofraxidin and general NMR principles for coumarins. Actual chemical shifts and coupling constants (J) must be confirmed by experimental measurement.

Advanced Chromatographic Separations for Purity and Quantitative Analysis (e.g., HPLC, GC)

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the isolation, purification, and quantitative analysis of 5-Methoxyisofraxidin. Given the compound's polarity and thermal characteristics, Gas Chromatography (GC) is less commonly used unless derivatization is performed.

Reversed-phase HPLC is the most prevalent method for analyzing coumarins. A typical setup involves a C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a mobile phase of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of 5-Methoxyisofraxidin from other components in a mixture.

Detection is commonly achieved using a Photodiode Array (PDA) detector, which can monitor absorbance across a range of UV wavelengths simultaneously, providing spectral information that aids in peak identification. For quantitative analysis, a calibration curve is generated by running known concentrations of a purified 5-Methoxyisofraxidin standard. This allows for the accurate determination of its concentration in unknown samples, such as herbal extracts or quality control batches.

Table 3: Representative HPLC Method Parameters for 5-Methoxyisofraxidin Analysis

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 0.5% Phosphoric Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 0.8 - 1.0 mL/min
Detection UV/PDA at ~220-340 nm
Column Temperature 25-40 °C

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern natural product analysis. For a compound like 5-Methoxyisofraxidin, which is typically found in complex plant extracts, these combined techniques are essential for analysis without requiring prior isolation of the compound. nih.gov

The combination of Ultra-Performance Liquid Chromatography with Q-TOF Mass Spectrometry (UPLC-Q-TOF-MS) is particularly powerful. mdpi.com UPLC provides rapid and high-resolution separation of the extract's components. As each compound elutes from the column, it is introduced directly into the Q-TOF-MS. The mass spectrometer provides highly accurate mass measurements and MS/MS fragmentation data in real-time. By comparing the retention time and mass spectral data against a reference standard or a database, 5-Methoxyisofraxidin can be confidently identified and differentiated from dozens or even hundreds of other compounds in a single analytical run. mdpi.com This approach is invaluable for phytochemical profiling, quality control of herbal products, and metabolomic studies. mdpi.com

Future Research Directions and Translational Perspectives in Basic Science

Emerging Research Areas and Unexplored Mechanistic Avenues

While current knowledge has established a foundation for the bioactivity of 5-Methoxyisofraxidin, several promising research avenues remain largely unexplored. The existing data points towards complex mechanisms of action that require further elucidation.

Elucidation of Anti-Inflammatory Pathways: Initial studies have shown that a mixture of cleomiscosins, including 5-Methoxyisofraxidin, can decrease the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov However, the precise molecular targets within the inflammatory cascade remain unknown. Future investigations should aim to identify the specific signaling pathways modulated by 5-Methoxyisofraxidin. For instance, its effect on the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, should be a key area of focus. nih.govnih.gov Unraveling these mechanisms could position 5-Methoxyisofraxidin as a lead compound for novel anti-inflammatory therapies.

Neuroprotective Potential: The antioxidant properties of coumarinolignans suggest a potential role in neuroprotection, where oxidative stress is a key pathological factor. Research on related compounds has demonstrated protective effects in models of neurodegenerative diseases. rsc.org Future studies should explore the ability of 5-Methoxyisofraxidin to cross the blood-brain barrier and exert neuroprotective effects in relevant in vitro and in vivo models of conditions like Alzheimer's or Parkinson's disease.

Anti-Thrombotic and Cardiovascular Effects: The observed antiplatelet activity of 5-Methoxyisofraxidin opens up possibilities for its investigation as an antithrombotic agent. The detailed mechanism, whether it involves inhibition of cyclooxygenase (COX) enzymes, interference with platelet aggregation factors like ADP, or other pathways, is yet to be determined. nih.govnih.gov A deeper understanding of its interaction with the coagulation cascade and platelet function could lead to the development of new treatments for cardiovascular diseases.

Cancer Biology: While mentioned as having noteworthy cytotoxicity against cancer cell lines, the specifics of this activity for 5-Methoxyisofraxidin are not well-documented in easily accessible literature. slideshare.net This presents a significant area for future research. Investigations should focus on identifying the cancer cell types most sensitive to 5-Methoxyisofraxidin, elucidating its mechanism of cytotoxicity (e.g., apoptosis, cell cycle arrest), and identifying its molecular targets within cancer cells.

Potential for Novel Chemical Probe Development

The unique chemical scaffold of 5-Methoxyisofraxidin, a coumarinolignan, presents an opportunity for the development of novel chemical probes. Chemical probes are small molecules used to study biological processes and validate drug targets. nih.govresearchgate.net

The development of 5-Methoxyisofraxidin-based probes could proceed in several ways:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the 5-Methoxyisofraxidin structure can help identify the key functional groups responsible for its biological activities. This knowledge is crucial for designing more potent and selective derivatives.

Fluorescent Probes: The coumarin (B35378) core of 5-Methoxyisofraxidin is a well-known fluorophore. researchgate.netrsc.org By modifying the structure to enhance its fluorescent properties or to incorporate environmentally sensitive moieties, it could be developed into a probe for imaging specific cellular components or processes.

Affinity-Based Probes: By attaching a reactive group or a tag (like biotin (B1667282) or an alkyne for click chemistry) to the 5-Methoxyisofraxidin molecule, it could be used to identify its direct binding partners within the cell through techniques like affinity chromatography and mass spectrometry. researchgate.net

The development of such probes would not only facilitate a deeper understanding of the compound's own mechanism of action but could also provide tools to study the biological systems it perturbs.

Integration of Omics Technologies for Systems-Level Understanding

To gain a comprehensive, unbiased view of the cellular effects of 5-Methoxyisofraxidin, the integration of "omics" technologies is essential. frontiersin.orgnih.gov These high-throughput approaches can provide a global snapshot of the changes occurring in a biological system upon treatment with the compound.

Omics TechnologyPotential Application for 5-Methoxyisofraxidin ResearchExpected Insights
Genomics Whole-genome sequencing of resistant vs. sensitive cell lines.Identification of genetic mutations that confer resistance or sensitivity to the compound.
Transcriptomics RNA-sequencing (RNA-Seq) of cells treated with 5-Methoxyisofraxidin.Understanding the global changes in gene expression and identifying affected signaling pathways.
Proteomics Mass spectrometry-based analysis of protein expression and post-translational modifications.Identification of protein targets and downstream effector proteins.
Metabolomics Analysis of changes in the cellular metabolome after treatment.Revealing the impact on metabolic pathways and identifying biomarkers of response.

By integrating data from these different omics levels, a more complete picture of the systems-level effects of 5-Methoxyisofraxidin can be constructed. medrxiv.orgmedrxiv.org This approach can help in hypothesis generation for its mechanism of action, identification of novel biomarkers for its activity, and potentially uncover new therapeutic applications. mdpi.comresearchgate.net

Challenges and Opportunities in Fundamental Research of 5-Methoxyisofraxidin

The path to fully understanding and utilizing 5-Methoxyisofraxidin is not without its challenges, but these also present significant opportunities for scientific advancement.

Challenges:

Limited Availability: As a natural product, the supply of pure 5-Methoxyisofraxidin can be a limiting factor for extensive research. The total synthesis of this and other coumarinolignans can be complex due to the presence of chiral centers. rsc.org

Target Deconvolution: Identifying the direct molecular target(s) of a natural product can be a difficult task, as they often have multiple binding partners.

Opportunities:

Novel Mechanisms of Action: Natural products often have novel mechanisms of action compared to synthetic drugs. A thorough investigation of 5-Methoxyisofraxidin could lead to the discovery of new drug targets and therapeutic strategies. nih.govresearchgate.netnih.gov

Scaffold for Drug Discovery: The unique coumarinolignan structure of 5-Methoxyisofraxidin can serve as a template for the design and synthesis of new, more potent, and selective analogs with improved pharmacological properties.

Interdisciplinary Research: The study of 5-Methoxyisofraxidin provides an excellent opportunity for collaboration between natural product chemists, pharmacologists, cell biologists, and computational biologists to address the challenges and unlock its potential.

Q & A

Q. What statistical methods address contradictions in reported pharmacokinetic data?

  • Methodological Answer : Perform meta-analysis using PRISMA guidelines to aggregate data from heterogeneous studies. Apply random-effects models to account for variability. Use sensitivity analysis to identify outliers and publication bias. Report 95% confidence intervals and heterogeneity indices (I²) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.